![molecular formula C23H21N3O B7751589 7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B7751589.png)
7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloromethylpyridine with 2,4-dimethylaniline to form an intermediate, which is then reacted with 8-hydroxyquinoline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer activities.
Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging applications.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 8-hydroxyquinoline and its analogs. Compared to these compounds, 7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol is unique due to the presence of the 2,4-dimethylanilino and pyridin-2-ylmethyl groups, which enhance its biological activity and fluorescence properties. Other similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
4-Hydroxyquinoline: Exhibits antifungal and antibacterial activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-[(2,4-dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-15-8-11-19(16(2)14-15)26-22(20-7-3-4-12-24-20)18-10-9-17-6-5-13-25-21(17)23(18)27/h3-14,22,26-27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOOYYHKXONEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7751511.png)
![ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7751528.png)
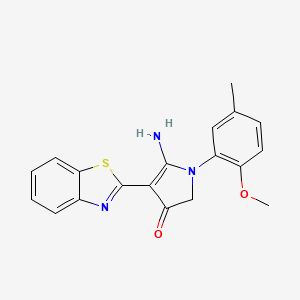
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid](/img/structure/B7751536.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one](/img/structure/B7751542.png)
![2-(diethylamino)ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7751546.png)
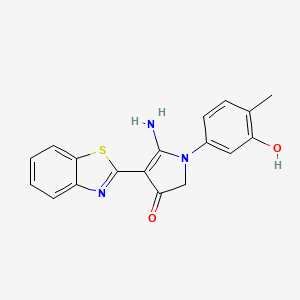
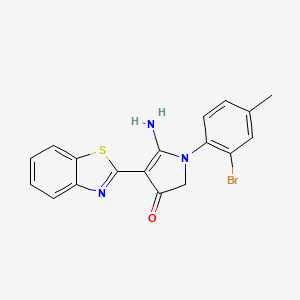
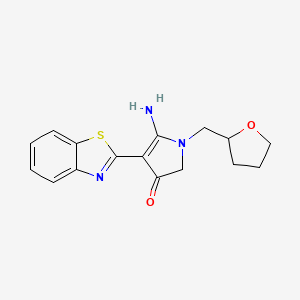
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[(2-chlorophenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7751568.png)

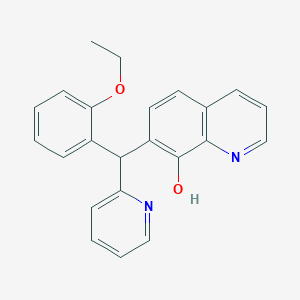
![2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone;hydrobromide](/img/structure/B7751590.png)
![1-(4-Ethoxyphenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]ethanone](/img/structure/B7751602.png)
